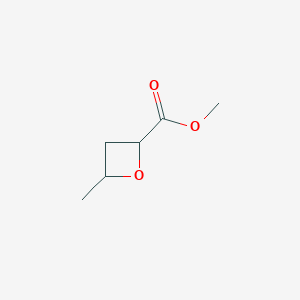

4-Methyl-oxetane-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC16210425

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O3 |

|---|---|

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | methyl 4-methyloxetane-2-carboxylate |

| Standard InChI | InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | RAZMZZIJJUZYCG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(O1)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is methyl 4-methyloxetane-2-carboxylate, reflecting its esterified carboxylic acid group and substituted oxetane ring . Alternative synonyms include trans-4-Methyl-oxetane-2-carboxylic acid methyl ester and Methyl trans-4-methyloxetane-2-carboxylate, with CAS registry numbers 35520-17-3 and 27995-19-3 . The molecular formula corresponds to a monoisotopic mass of 130.062994177 Da, as computed via high-resolution mass spectrometry .

Structural Elucidation and Stereochemistry

The compound’s SMILES notation, CC1CC(O1)C(=O)OC, delineates its oxetane ring (a four-membered cyclic ether) with a methyl substituent at the 4-position and a methyl ester group at the 2-position . The oxetane ring introduces significant ring strain, influencing its reactivity in ring-opening reactions. Despite the presence of two undefined stereocenters (C2 and C4), the compound’s canonicalized structure confirms no defined stereochemistry in its base form . Computational models predict a topological polar surface area of 35.5 Ų, indicative of moderate polarity influenced by the ester and ether functionalities .

Key Computed Physicochemical Properties

Synthesis and Industrial Production

Purification and Quality Control

Industrial batches are purified via fractional distillation or column chromatography to achieve >95% purity, as inferred from supplier specifications . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are employed to verify structural integrity and stereochemical homogeneity.

Applications in Pharmaceutical and Material Science

Role in Drug Design

The oxetane moiety is prized in medicinal chemistry for its ability to improve metabolic stability and modulate solubility of drug candidates. By replacing traditional ether or ester linkages with an oxetane ring, researchers can reduce susceptibility to enzymatic degradation while maintaining bioactivity . For instance, oxetane-containing analogs of protease inhibitors have demonstrated enhanced pharmacokinetic profiles in preclinical studies.

Polymer and Agrochemistry Applications

In material science, the compound’s strained ether ring facilitates polymerization via ring-opening metathesis, yielding polymers with tailored thermal and mechanical properties. Additionally, its ester group serves as a reactive handle for crosslinking in epoxy resins . Agrochemicallу, derivatives of this compound are investigated as intermediates for herbicides with improved environmental persistence.

Recent Advances and Future Directions

Emerging studies focus on leveraging the compound’s stereochemical flexibility to develop chiral catalysts for asymmetric synthesis. Computational models predict that functionalization at the 4-methyl position could yield derivatives with enhanced binding affinities for kinase targets, though experimental validation remains pending . Collaborative efforts between academic and industrial entities are expected to elucidate novel applications in green chemistry and biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume